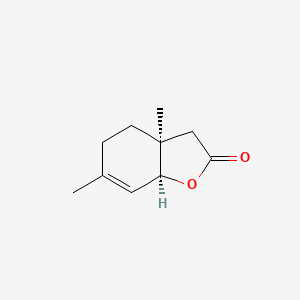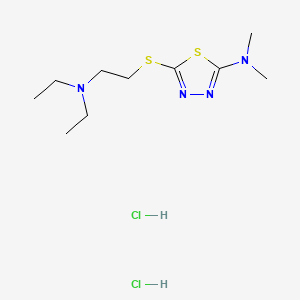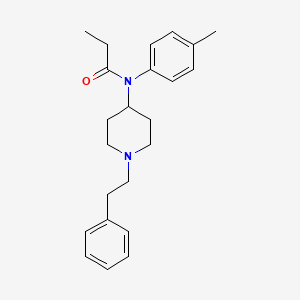
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is of interest due to its unique structure, which includes a butoxy group, a phosphoryl group, and a cyanopropyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate typically involves the reaction of butyl alcohol with methylphosphonic dichloride, followed by the addition of cyanopropyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form butoxyphosphonic acid.
Reduction: The cyanopropyl group can be reduced to form the corresponding amine.
Substitution: The acetate group can be substituted with other nucleophiles to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Butoxyphosphonic acid.
Reduction: 3-(Butoxy(methyl)phosphoryl)-1-aminopropyl acetate.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Wirkmechanismus
The mechanism by which 3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate exerts its effects involves its interaction with various molecular targets. The phosphoryl group can interact with enzymes, potentially inhibiting their activity. The cyanopropyl group can interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes.
Uniqueness
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the phosphoryl group makes it more reactive compared to simpler esters like ethyl acetate and methyl butyrate .
Eigenschaften
CAS-Nummer |
167004-78-6 |
|---|---|
Molekularformel |
C11H20NO4P |
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
[3-[butoxy(methyl)phosphoryl]-1-cyanopropyl] acetate |
InChI |
InChI=1S/C11H20NO4P/c1-4-5-7-15-17(3,14)8-6-11(9-12)16-10(2)13/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
FVJMPOQOCYFLLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C)CCC(C#N)OC(=O)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


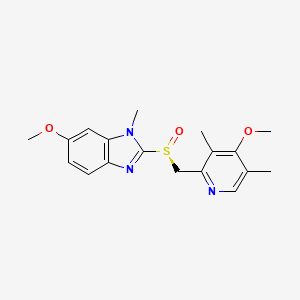


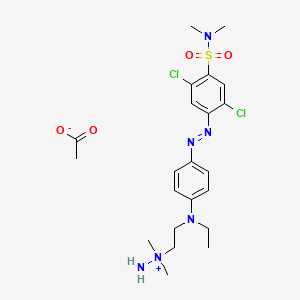
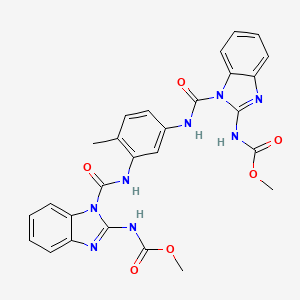

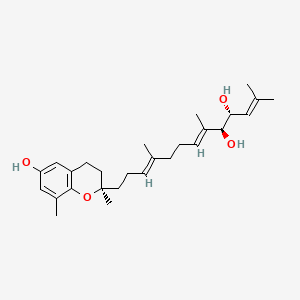
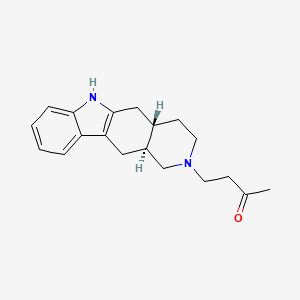

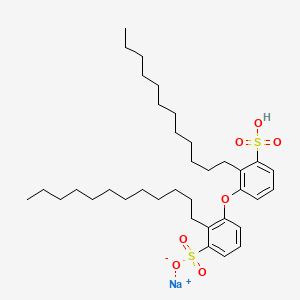
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
